molecular formula C7H10F2O2 B13692352 Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate

Cat. No.: B13692352
M. Wt: 164.15 g/mol
InChI Key: LUUSYESYLFJQHB-UHFFFAOYSA-N
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Description

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a cyclopropane ring, which is known for its high strain and reactivity, and a difluoromethyl group, which imparts unique electronic properties to the molecule. The presence of these functional groups makes this compound a valuable building block in synthetic chemistry and a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of ethyl diazoacetate with difluorocarbene precursors under controlled conditions. This reaction can be catalyzed by transition metals such as copper or palladium to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the utility of this compound in synthetic applications .

Scientific Research Applications

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate exerts its effects is primarily through its reactivity and ability to form stable intermediates. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a difluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Its reactivity and stability also set it apart from other similar compounds, providing unique advantages in various applications .

Properties

IUPAC Name

ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-11-7(10)5-3-4(5)6(8)9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSYESYLFJQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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